molecular formula C6H15AuClP+ B12515071 Chloro(triethyl)phosphanium;gold

Chloro(triethyl)phosphanium;gold

Cat. No.: B12515071
M. Wt: 350.58 g/mol
InChI Key: JWOZPFWIESPNRP-UHFFFAOYSA-N
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Description

Chloro(triethylphosphine)gold(I), with the molecular formula C₆H₁₅AuClP and a molecular weight of 350.58 g/mol, is a mononuclear gold(I) complex featuring a triethylphosphine ligand coordinated to a linear Au(I) center . The compound typically appears as a whitish, light red, or light purple powder or chunks, with a melting point of 84–86°C . It is highly toxic (H301, H311, H331) and requires careful handling under inert conditions . The triethylphosphine ligand confers moderate steric bulk and electron-donating properties, making it a versatile precursor in organometallic synthesis and catalysis.

Properties

Molecular Formula

C6H15AuClP+

Molecular Weight

350.58 g/mol

IUPAC Name

chloro(triethyl)phosphanium;gold

InChI

InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1;

InChI Key

JWOZPFWIESPNRP-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC)(CC)Cl.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(triethyl)phosphanium;gold can be synthesized by reacting chloroauric acid (HAuCl4) with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{HAuCl}_4 + \text{(C}_2\text{H}_5\text{)}_3\text{P} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{PAuCl} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex .

Chemical Reactions Analysis

Types of Reactions: Chloro(triethyl)phosphanium;gold undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted with other ligands, such as thiolates or phosphines.

    Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve the use of silver salts (e.g., AgBF4) to facilitate the exchange of the chloride ligand.

    Oxidation and Reduction Reactions: Common reagents include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2).

Major Products Formed:

Scientific Research Applications

Chloro(triethyl)phosphanium;gold has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which chloro(triethyl)phosphanium;gold exerts its effects involves the coordination of the gold center with various ligands. This coordination can facilitate catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Phosphine Complexes

Gold(I) phosphine complexes are widely studied for their structural diversity and applications in catalysis, materials science, and medicinal chemistry. Below is a detailed comparison of Chloro(triethylphosphine)gold(I) with analogous compounds:

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Ligand Steric Bulk (Tolman Cone Angle, θ) Key References
Chloro(triethylphosphine)gold(I) C₆H₁₅AuClP 350.58 84–86 ~132° (triethylphosphine)
(Triphenylphosphine)gold(I) chloride C₁₈H₁₅AuClP 494.71 N/A ~145° (triphenylphosphine)
Chloro(trimethylphosphine)gold(I) C₃H₉AuClP 303.52 N/A ~118° (trimethylphosphine)
XPhos AuCl C₃₉H₅₀AuClP 823.23 N/A ~195° (XPhos ligand)

Key Observations :

  • Ligand Bulk : Triethylphosphine (θ ≈ 132°) is less bulky than triphenylphosphine (θ ≈ 145°) but bulkier than trimethylphosphine (θ ≈ 118°). Larger ligands like XPhos (θ ≈ 195°) provide significant steric protection, stabilizing the Au(I) center and influencing reactivity .
  • Thermal Stability : Chloro(triethylphosphine)gold(I) has a defined melting point, whereas triphenylphosphine derivatives often decompose before melting due to higher ligand rigidity .
Electronic and Reactivity Profiles
Compound Au–P Bond Length (Å) Au–Cl Bond Length (Å) Reactivity in Oxidative Addition Catalytic Applications
Chloro(triethylphosphine)gold(I) ~2.25 (estimated) ~2.28 (estimated) Moderate (facilitates ligand substitution) Precursor for Au nanoparticles
(Triphenylphosphine)gold(I) chloride 2.2494–2.3007 2.2903–2.3071 Low (stable in cross-coupling) Suzuki-Miyaura reactions
XPhos AuCl ~2.30 ~2.25 High (enables C–H activation) Photoredox catalysis

Key Observations :

  • Au–P Bond Strength : Triphenylphosphine forms stronger Au–P bonds due to greater π-backbonding from Au(I) to phosphine, reducing oxidative addition reactivity compared to triethylphosphine complexes .
  • Catalytic Utility: Bulky ligands like XPhos enhance catalytic activity in C–H activation by stabilizing reactive intermediates, whereas triethylphosphine derivatives are more suited as precursors for nanoparticle synthesis .

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